molecular formula C16H16FNO2S B5438998 5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide

5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide

Cat. No. B5438998
M. Wt: 305.4 g/mol
InChI Key: PECHPPMXLPPHNN-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula

. Carboxamides, on the other hand, are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The synthesis of carboxamide derivatives often involves the reaction of a carboxylic acid or its derivative with an amine .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of four carbon atoms and one sulfur atom . Carboxamides have a carbonyl group (C=O) linked to a nitrogen atom . The specific structure of “5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide” would involve these functional groups along with acetyl, ethyl, and 2-fluorobenzyl substituents.


Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, similar to benzene . Carboxamides can participate in reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

Thiophene is a liquid at room temperature, with a density of 1.051 g/ml, and it’s insoluble in water . The physical and chemical properties of a specific carboxamide derivative would depend on its structure .

Mechanism of Action

The mechanism of action of thiophene and carboxamide derivatives can vary widely depending on their specific structure and the biological target. For example, some carboxamide derivatives form hydrogen bonds with enzymes and proteins, inhibiting their activity .

Future Directions

Future research could focus on synthesizing “5-acetyl-N-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide” and studying its properties and potential applications. Given the wide range of biological activities exhibited by thiophene and carboxamide derivatives, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

5-acetyl-N-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-3-18(9-12-6-4-5-7-14(12)17)16(20)13-8-15(11(2)19)21-10-13/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECHPPMXLPPHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1F)C(=O)C2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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